molecular formula C9H11ClFN B3085545 (4-Chloro-2-fluorophenyl)propylamine CAS No. 1157338-23-2

(4-Chloro-2-fluorophenyl)propylamine

Cat. No.: B3085545
CAS No.: 1157338-23-2
M. Wt: 187.64 g/mol
InChI Key: WRSZHBJQAAQAKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Chloro-2-fluorophenyl)propylamine is a fluorinated and chlorinated aromatic amine serving as a versatile building block in medicinal chemistry and drug discovery research. Compounds featuring halogen substituents, particularly chlorine and fluorine, are highly significant in the development of active pharmaceutical ingredients (APIs); over 250 FDA-approved drugs contain chlorine, highlighting the value of such chemical motifs . The strategic incorporation of halogen atoms on an aromatic ring system is a common tactic in lead optimization, as it can significantly influence a molecule's biological activity, metabolic stability, and binding affinity through steric and electronic effects. The amine functional group provides a handle for further chemical diversification, allowing researchers to synthesize a wide array of derivatives, such as amides, sulfonamides, and secondary or tertiary amines. This makes (4-Chloro-2-fluorophenyl)propylamine a valuable intermediate for constructing compound libraries aimed at screening for new therapeutic agents. Researchers utilize this compound in the synthesis of potential ligands, prodrugs, and other complex organic molecules. This product is intended for research applications in a controlled laboratory environment and is designated as "For Research Use Only." It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

4-chloro-2-fluoro-N-propylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClFN/c1-2-5-12-9-4-3-7(10)6-8(9)11/h3-4,6,12H,2,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRSZHBJQAAQAKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=C(C=C(C=C1)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chloro-2-fluorophenyl)propylamine can be achieved through several methods. One common approach involves the reaction of 4-chloro-2-fluoroaniline with propylamine under specific conditions. The reaction typically requires a solvent such as ethanol or methanol and may be catalyzed by a base like sodium hydroxide. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of (4-Chloro-2-fluorophenyl)propylamine may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

(4-Chloro-2-fluorophenyl)propylamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding amides or nitriles.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The chloro and fluoro groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield amides or nitriles, while substitution reactions can produce a variety of substituted phenylpropylamines .

Scientific Research Applications

Medicinal Chemistry

Potential Drug Development:
(4-Chloro-2-fluorophenyl)propylamine has shown promise in pharmaceutical research, particularly for its potential biological activity against various diseases. It is being investigated for its interaction with neurotransmitter receptors, which may provide therapeutic effects in treating mood disorders and certain cancers. Preliminary studies suggest that this compound could modulate the activity of serotonin and dopamine receptors, making it a candidate for antidepressant and antipsychotic medications.

Case Study: Interaction with Biological Targets
A study focused on the interaction of (4-Chloro-2-fluorophenyl)propylamine with specific enzymes involved in metabolic pathways demonstrated that it could inhibit certain enzymes linked to cancer progression. This inhibition could slow down tumor growth, indicating its potential as an anticancer agent. The study utilized various biochemical assays to confirm these interactions.

Agrochemicals

Weedicide Development:
The compound serves as an intermediate in the synthesis of low-toxicity herbicides. Its derivatives are being explored for their effectiveness against a wide spectrum of weeds while maintaining environmental safety. For instance, (4-Chloro-2-fluorophenyl)propylamine can be transformed into herbicidal formulations that exhibit ultra-high efficiency, reducing the need for higher concentrations of active ingredients .

Data Table: Herbicidal Activity Comparison

Compound NameActive IngredientEfficacy (%)Toxicity Level
(4-Chloro-2-fluorophenyl)propylamineFluthiacet-methyl95Low
Other Herbicide AIngredient X85Moderate
Other Herbicide BIngredient Y90High

Material Science

Synthesis of Functional Materials:
(4-Chloro-2-fluorophenyl)propylamine is utilized in the synthesis of novel polymers and materials due to its reactive amine group. These materials can be engineered for specific applications such as coatings, adhesives, and composites that require enhanced thermal stability and chemical resistance.

Case Study: Polymer Development
Research has demonstrated that incorporating (4-Chloro-2-fluorophenyl)propylamine into polymer matrices enhances their mechanical properties and thermal stability. A comparative study showed that polymers modified with this compound exhibited a 30% increase in tensile strength compared to unmodified polymers .

Mechanism of Action

The mechanism of action of (4-Chloro-2-fluorophenyl)propylamine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Comparison

The table below highlights structural distinctions between (4-Chloro-2-fluorophenyl)propylamine and related arylalkylamines:

Compound Name Substituents on Aromatic Ring Amine Chain Modification Molecular Formula Key References
(4-Chloro-2-fluorophenyl)propylamine 4-Cl, 2-F Straight-chain propylamine C₉H₁₁ClFN
1-(4-Fluorophenyl)-2-methyl-2-propylamine 4-F Branched (2-methylpropylamine) C₁₀H₁₅FN
1-(4-Fluorophenyl)-2-propylamine 4-F Straight-chain propylamine C₉H₁₂FN
2-amino-1-(4-chlorophenyl)ethylpropylamine 4-Cl Branched (methyl and propylamine branches) C₁₂H₁₉ClN₂
Fluoxetine (SSRI precursor) 4-CF₃ (trifluoromethyl) Substituted propylamine chain C₁₇H₁₈F₃NO

Key Observations :

  • Halogenation: The presence of chlorine and fluorine in (4-Chloro-2-fluorophenyl)propylamine enhances lipophilicity compared to mono-fluorinated analogs (e.g., 1-(4-Fluorophenyl)-2-propylamine) .
  • Branching : Branched analogs (e.g., 1-(4-Fluorophenyl)-2-methyl-2-propylamine) exhibit steric hindrance, which may alter receptor binding kinetics compared to straight-chain derivatives .
  • Functional Groups : Fluoxetine’s trifluoromethyl group and extended chain highlight how substituent polarity and bulkiness influence pharmacological targeting (e.g., serotonin reuptake inhibition) .

Physicochemical Properties

Propylamine derivatives share baseline properties (e.g., flammability, ammonia-like odor) but differ in specific metrics due to structural variations:

Property (4-Chloro-2-fluorophenyl)propylamine (Inferred) Propylamine (Baseline) 1-(4-Fluorophenyl)-2-methyl-2-propylamine
Molecular Weight ~189.6 g/mol 59.11 g/mol ~167.2 g/mol
Water Solubility Moderate (halogens reduce solubility) Fully miscible Low (branched chain)
Boiling Point Elevated (due to halogenation) 48°C ~180–200°C (estimated)
Lipophilicity (LogP) ~2.5–3.0 (Cl/F increase hydrophobicity) 0.33 ~2.0–2.5

Sources :

  • General propylamine properties: High flammability, corrosivity, and water solubility are well-documented .
  • Halogenation effects: Chlorine and fluorine increase molecular weight and hydrophobicity, reducing solubility compared to unsubstituted propylamine .

Pharmacological and Functional Comparisons

  • (4-Chloro-2-fluorophenyl)propylamine’s dual halogenation may enhance blood-brain barrier penetration compared to mono-fluorinated analogs.
  • Ion Channel Activation : Propylamine itself acts as an agonist for pentameric ligand-gated ion channels (e.g., ELIC), but efficacy varies with structural modifications . Branched derivatives may exhibit altered binding kinetics.
  • Enzyme Interactions : Polyamine analogs (e.g., spermine) demonstrate stronger chemical chaperone effects than propylamine in protein folding, highlighting the role of amine group quantity in bioactivity .

Biological Activity

The compound (4-Chloro-2-fluorophenyl)propylamine is a member of the arylamine class and has garnered attention for its potential biological activities. This article reviews the available literature on its biological effects, interactions with various receptors, and its pharmacological implications.

Chemical Structure and Properties

(4-Chloro-2-fluorophenyl)propylamine features a chlorinated and fluorinated aromatic ring attached to a propylamine side chain. This unique structure may influence its biological activity by enhancing lipophilicity and receptor binding affinity.

1. Neurotransmitter Receptor Modulation

Recent studies have indicated that compounds similar to (4-Chloro-2-fluorophenyl)propylamine can act as allosteric modulators of nicotinic acetylcholine receptors (nAChRs). For instance, modifications in the aryl group significantly affect the modulation of α7 nAChRs. The presence of halogens like chlorine and fluorine appears to enhance receptor interaction, with some derivatives achieving maximum modulation rates exceeding 1200% at specific concentrations .

2. Antimicrobial Activity

The presence of chlorine in related compounds has been shown to enhance antibacterial properties. For example, a compound structurally similar to (4-Chloro-2-fluorophenyl)propylamine exhibited significant antimicrobial activity against E. coli with a minimum inhibitory concentration (MIC) of 5 μM . This suggests that (4-Chloro-2-fluorophenyl)propylamine may possess similar antimicrobial potential.

3. Pharmacokinetics and Toxicity

Understanding the pharmacokinetic profile of (4-Chloro-2-fluorophenyl)propylamine is crucial for evaluating its therapeutic potential. Preliminary studies suggest that the compound interacts with metabolic pathways and may bind to various enzymes and receptors involved in neurotransmission. However, detailed studies are needed to ascertain its safety profile and toxicity levels.

Comparative Analysis of Related Compounds

The biological activity of (4-Chloro-2-fluorophenyl)propylamine can be contextualized by comparing it with structurally similar compounds:

Compound NameSimilarity IndexKey Features
(4-Chloro-3-fluorophenyl)methanamine0.96Different halogen positioning
(5-Chloro-2,4-difluorophenyl)methanamine0.94Additional fluorine substituent
(3-Chloro-4-fluorophenyl)ethanamine hydrochloride0.92Hydrochloride salt form
(3-Chloro-2-fluorophenyl)methanamine0.94Simplified structure without propyl group

This table illustrates how variations in halogen positioning can significantly impact the biological activity of these compounds.

Case Studies

Case Study 1: Modulation of nAChRs
In a study examining the modulation of α7 nAChRs, it was found that compounds with similar structures to (4-Chloro-2-fluorophenyl)propylamine displayed varying degrees of efficacy based on their halogen substitutions. The most effective compounds achieved an EC50 value as low as 0.18 µM, indicating strong receptor affinity .

Case Study 2: Antimicrobial Efficacy
Another study highlighted the antimicrobial properties of a related compound, which demonstrated significant activity against E. coli. The structure-activity relationship indicated that chlorination was key to enhancing antibacterial effects, suggesting that (4-Chloro-2-fluorophenyl)propylamine might also exhibit similar properties under specific conditions .

Q & A

Q. What are the recommended synthetic routes for (4-chloro-2-fluorophenyl)propylamine, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of arylpropylamines typically involves nucleophilic substitution or reductive amination. For example, (2-Chloro-4-fluorophenyl)methylamine (structurally analogous) is synthesized via nucleophilic substitution between 2-chloro-4-fluorobenzyl chloride and cyclopropylmethylamine under basic conditions (e.g., NaOH/K₂CO₃ in toluene/DCM) . Optimization of reaction time (12-24 hrs) and temperature (60-80°C) is critical to minimize side reactions like over-alkylation. Yield improvements (70-85%) are achieved using excess amine to drive the reaction. Solvent polarity also affects reaction kinetics: non-polar solvents favor SN2 mechanisms, while polar aprotic solvents may stabilize intermediates .

Q. How can crystallographic techniques validate the structural integrity of (4-chloro-2-fluorophenyl)propylamine?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) using SHELX programs (e.g., SHELXL for refinement) provides precise bond lengths, angles, and stereochemistry . For example, ORTEP-3 visualization can confirm the spatial arrangement of the chloro-fluorophenyl group relative to the propylamine chain, ensuring no conformational anomalies . Key parameters to report:

  • R-factor : <0.05 for high-resolution data.
  • Thermal displacement parameters : Validate molecular rigidity.
  • Hydrogen bonding : Assess intermolecular interactions affecting crystallinity .

Q. What are the thermal stability profiles of (4-chloro-2-fluorophenyl)propylamine under varying conditions?

Methodological Answer: Thermogravimetric analysis (TGA) reveals decomposition steps:

  • Stage 1 (α < 0.2) : Loss of adsorbed water (ΔH ≈ 95 kJ/mol).
  • Stage 2 (0.2 < α < 0.5) : Propylamine moiety degradation (Eₐ ≈ 160 kJ/mol).
  • Stage 3 (α > 0.65) : Condensation reactions (Eₐ ≈ 300 kJ/mol) .
    Differential scanning calorimetry (DSC) can identify melting points and phase transitions. Stability is enhanced by storing the compound under inert atmospheres (N₂/Ar) at ≤4°C .

Advanced Research Questions

Q. How does (4-chloro-2-fluorophenyl)propylamine interact with neurotransmitter receptors, and what methodological approaches elucidate its bioactivity?

Methodological Answer: Fluorine and chlorine substituents enhance binding to serotonin/dopamine receptors via halogen bonding and π-π stacking. In vitro assays include:

  • Radioligand binding : Competitive displacement of [³H]serotonin in HEK-293 cells transfected with 5-HT₁A receptors.
  • Functional assays : cAMP accumulation or Ca²⁺ flux measurements (EC₅₀ ≈ 50-100 nM for analogs) .
    Advanced structural modeling (e.g., molecular docking with AutoDock Vina) predicts binding poses, validated by mutagenesis studies (e.g., TYR394A in 5-HT₁A disrupts binding) .

Q. What analytical strategies enhance the detection of (4-chloro-2-fluorophenyl)propylamine in complex matrices?

Methodological Answer: Derivatization with tris(trimethoxyphenyl) phosphonium propylamine improves LC-MS/MS sensitivity (LOD ≈ 0.1 ng/mL) by enhancing ionization efficiency. Key steps:

Sample preparation : Solid-phase extraction (C18 cartridges) at pH 2.

Derivatization : React with 10 mM derivatizing agent in acetonitrile (60°C, 30 min).

Chromatography : C18 column (2.1 × 50 mm, 1.7 µm), gradient elution (0.1% formic acid in H₂O/MeOH).

Detection : MRM transitions m/z 356 → 238 (quantifier) and 356 → 154 (qualifier) .

Q. How can contradictory data on enzyme inhibition kinetics be resolved for arylpropylamine derivatives?

Methodological Answer: Discrepancies in IC₅₀ values (e.g., MAO-A vs. MAO-B inhibition) arise from assay conditions:

  • pH dependence : MAO-A activity peaks at pH 7.4, while MAO-B prefers pH 8.0.
  • Substrate competition : Use kynuramine (MAO-A) vs. benzylamine (MAO-B) to avoid cross-reactivity.
  • Temperature control : Pre-incubate enzymes at 37°C for 10 min pre-assay .
    Statistical tools like ANOVA with Tukey post-hoc tests identify significant outliers. For example, a 20% variation in IC₅₀ between studies may stem from differences in cell lysate purity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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(4-Chloro-2-fluorophenyl)propylamine
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.